

Application Note: Quantification of EIDD-1931 in Human Plasma by LC-MS/MS

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Compound of Interest		
Compound Name:	EIDD-1931-d2	
Cat. No.:	B12416912	Get Quote

Introduction

EIDD-1931, also known as β-d-N4-hydroxycytidine (NHC), is the active metabolite of the antiviral prodrug Molnupiravir (EIDD-2801).[1] Molnupiravir is an orally bioavailable ribonucleoside analog that has demonstrated broad-spectrum antiviral activity against several RNA viruses, including SARS-CoV-2.[2] Following oral administration, Molnupiravir is rapidly and extensively converted to EIDD-1931, which is the primary circulating analyte responsible for the antiviral effect.[3] Therefore, the accurate quantification of EIDD-1931 in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This application note presents a detailed and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of EIDD-1931 in human plasma. The described protocol is based on a simple protein precipitation extraction followed by a rapid and efficient chromatographic separation.

Materials and Reagents

- EIDD-1931 analytical standard
- Stable isotopically labeled internal standard (e.g., ¹³C¹⁵N₂-N4-Hydroxycytidine)[2]
- LC-MS grade acetonitrile[2]
- LC-MS grade methanol[2]



- Formic acid (0.1% v/v in water)[4]
- Deionized water
- Drug-free human plasma

Experimental Protocols

- 1. Preparation of Stock Solutions, Calibrators, and Quality Control Samples
- Stock Solutions: Prepare primary stock solutions of EIDD-1931 and the internal standard (IS) in methanol at a concentration of 1 mg/mL.[2] These stocks should be stored at -80°C until use.[2]
- Working Solutions: Prepare serial working standard solutions of EIDD-1931 by diluting the stock solution in methanol.[2] A separate working solution for the internal standard should also be prepared in methanol.[2]
- Calibration Standards and Quality Controls (QCs): Calibration curves are prepared by spiking drug-free plasma with the EIDD-1931 working solutions to achieve a desired concentration range (e.g., 2.5 5000 ng/mL).[2] Quality control samples are prepared in a similar manner at a minimum of three concentration levels: low, medium, and high.[2]

2. Sample Preparation

The most common method for extracting EIDD-1931 from plasma is protein precipitation due to its simplicity and efficiency.[2][5]

- Aliquot 150 μL of plasma samples (calibrators, QCs, or unknown study samples) into 5 mL glass test tubes.[2]
- Add a specific volume of the internal standard working solution.
- Add 450 μL of acetonitrile (a 3:1 ratio of acetonitrile to plasma) to each tube to precipitate the plasma proteins.[2]
- Vortex mix the samples thoroughly.[5]



- Centrifuge the samples at 4000 rpm for 5 minutes at 4°C.[2]
- Transfer the supernatant to a new set of tubes.
- Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator at 45°C.[5]
- Reconstitute the dried extract in a suitable volume (e.g., 500 μL) of the initial mobile phase (e.g., 0.2% acetic acid–methanol (5:95, v/v) or water).[5]
- Vortex the reconstituted samples and transfer them to autosampler vials for LC-MS/MS analysis.
- 3. LC-MS/MS Conditions
- · Liquid Chromatography (LC):
 - Column: A variety of columns can be used, including Ascentis HILIC (10 cm x 4.6 mm, 2.7 μm) or Agilent Poroshell 120 C18.[4][6]
 - Mobile Phase A: 0.1% formic acid in water.[4]
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.[4] An alternative isocratic elution can be performed with 0.2% acetic acid—methanol (5:95, v/v).[5]
 - Flow Rate: 0.4 0.9 mL/min.[5][6]
 - Column Temperature: 40°C.[5]
 - Injection Volume: 5-10 μL.[4][5]
 - Gradient: A typical gradient starts with a low percentage of organic phase, ramps up to a high percentage to elute the analyte, and then returns to initial conditions for reequilibration.[4] For example, starting at 2.5% B, increasing to 90% B, holding, and then returning to 2.5% B.[4]
- Mass Spectrometry (MS):



- Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.[2][5] Both have been successfully used.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - EIDD-1931 (NHC): m/z 258.0 → 125.9 (negative ion mode) or m/z 260.10 → 128.10 (positive ion mode).[2][5]
 - Internal Standard (¹³C¹⁵N₂-NHC): m/z 260.9 → 128.9 (negative ion mode).[2]
- Source Parameters: These should be optimized for the specific instrument being used, but typical parameters include a source temperature of 450°C, ion spray voltage of 4000 V, and optimized nebulizer and drying gases.[5]

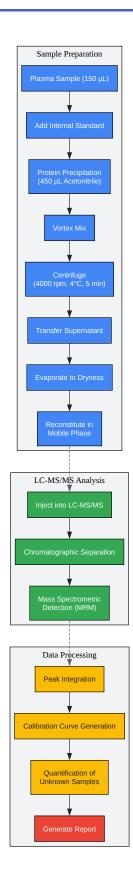
Data Presentation

The following table summarizes the quantitative data from a validated LC-MS/MS method for EIDD-1931 in human plasma.[2]

Parameter	Result
Linearity Range	2.5 - 5000 ng/mL
Lower Limit of Quantification (LLOQ)	2.5 ng/mL
Intra-day Precision (%CV)	< 15%
Inter-day Precision (%CV)	< 15%
Accuracy (% Bias)	Within ±15%
Recovery	95% - 100%

Mandatory Visualization





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Caption: Workflow for the LC-MS/MS quantification of EIDD-1931 in plasma.



Conclusion

The LC-MS/MS method described provides a robust, sensitive, and selective approach for the quantification of EIDD-1931 in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications in clinical and research settings. This protocol has been validated according to FDA and EMA guidelines, ensuring reliable and accurate results for pharmacokinetic and other clinical studies of Molnupiravir.[2]

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